molecular formula C6H8N2O2S2 B1438995 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid CAS No. 874508-46-0

2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid

Cat. No.: B1438995
CAS No.: 874508-46-0
M. Wt: 204.3 g/mol
InChI Key: HJGCGBONOSWMAT-UHFFFAOYSA-N
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Description

2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid is a synthetic heterocyclic compound that serves as a valuable intermediate in organic and medicinal chemistry research. This molecule integrates two privileged structural motifs: the 2-aminothiazole ring and a sulfanyl-acetic acid side chain. The 2-aminothiazole scaffold is a well-known bioisostere of pyrimidine and pyridazine nuclei, commonly found in naturally occurring compounds and pharmaceuticals . This moiety is renowned for its significant aromaticity and metabolic stability, which contributes to the overall in vivo stability of molecules that incorporate it and is a key feature in many biologically active compounds . The presence of the =N-C-S- linkage within the thiazole ring is often associated with diverse biological activities . This compound is primarily utilized as a versatile synthetic precursor or building block for the design and development of novel molecules with potential pharmacological properties. Researchers can employ its functional groups—the primary amine on the thiazole and the carboxylic acid—for further chemical derivatization, such as amide bond formation or the creation of more complex heterocyclic systems. Its structure is particularly relevant for constructing bi-heterocyclic scaffolds, similar to those investigated as potent enzyme inhibitors . For instance, closely related analogs, specifically those featuring the 2-amino-1,3-thiazol-4-yl moiety, have been synthesized and demonstrated excellent activity as urease inhibitors in biochemical assays . The incorporation of such heterocyclic cores can lead to strong interactions with biological targets like enzymes . Furthermore, the 2-aminothiazole ring is a fundamental component in several approved drugs and candidates under clinical investigation, spanning applications from antimicrobials to treatments for cancer and neurological diseases, highlighting the immense research value of this chemical class . This product is intended for laboratory research purposes only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical applications. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(2-amino-1,3-thiazol-4-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c7-6-8-4(2-12-6)1-11-3-5(9)10/h2H,1,3H2,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGCGBONOSWMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653409
Record name {[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874508-46-0
Record name {[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

From Thiourea and 4-Chloroacetoacetyl Chloride

A patented industrial process involves the reaction of thiourea with 4-chloroacetoacetyl chloride dissolved in a chlorinated solvent (preferably methylene chloride) under controlled temperatures (5° to 30° C) to yield (2-aminothiazol-4-yl)-acetic acid hydrochloride, which can be converted to the free acid by neutralization and hydrolysis.

Key Reaction Conditions:

Parameter Details
Starting materials Thiourea, 4-chloroacetoacetyl chloride
Solvent Methylene chloride (chlorohydrocarbon)
Temperature Addition at 7°–8° C; reaction completion at 25°–30° C
Water amount 125–250 g per mole of thiourea
Reaction time Addition over 25 min; stirring 90 min total
Product form (2-Aminothiazol-4-yl)-acetic acid hydrochloride
Stability Stable in solid and solution forms

Process Summary:

  • Thiourea is suspended in water and cooled to 5°–7° C.
  • 4-Chloroacetoacetyl chloride solution is added dropwise over 25 minutes at 7°–8° C.
  • Stirring continues at low temperature, then at room temperature to complete the reaction.
  • The product precipitates upon cooling and is isolated as hydrochloride salt.

This method is advantageous for its scalability, product stability, and relatively mild conditions. However, the product is light-sensitive and prone to decarboxylation in solution, requiring careful handling.

While this method focuses on related heterocyclic derivatives, it demonstrates the feasibility of sulfanyl group introduction via thiol intermediates derived from 2-amino-1,3-thiazol-4-yl acetic acid precursors.

Alternative Synthetic Routes and Oxidative Methods

Other literature reports describe the synthesis of 2-amino-substituted heterocycles via condensation of semicarbazide or thiosemicarbazide with aldehydes, followed by oxidative bond formation to generate oxadiazole or thiadiazole rings. Although these methods are more focused on heterocycle formation, they provide insight into potential oxidative strategies that could be adapted for the preparation of sulfanyl-substituted thiazole acetic acids.

Process Optimization and Notes

  • Solvent Choice: Chlorinated solvents like methylene chloride are preferred for their ability to dissolve acetoacetyl chloride derivatives and maintain reaction homogeneity.
  • Temperature Control: Precise temperature control (5° to 30° C) is critical to avoid side reactions and ensure high purity.
  • Product Stability: The hydrochloride salt form is more stable and easier to store than the free acid, which is prone to decarboxylation.
  • Purification: Precipitation by cooling and filtration are common isolation techniques.
  • Scale-up Considerations: The described processes are amenable to industrial scale with appropriate solvent recovery and safety measures.

Summary Table of Preparation Methods

Step Method/Reaction Key Reagents/Conditions Product Form Notes
Synthesis of 2-aminothiazolyl acetic acid Thiourea + 4-chloroacetoacetyl chloride in methylene chloride 5–30° C, aqueous suspension, controlled addition (2-Aminothiazol-4-yl)-acetic acid hydrochloride Stable salt form, light sensitive free acid
Conversion to ethyl ester Neutralization and hydrolysis Hydrolysis of hydrochloride salt Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Intermediate for further derivatization
Thiol intermediate formation Hydrazide + carbon disulfide in basic medium Reflux in ethanol, KOH base 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol Precursor for sulfanyl substitution
Sulfanyl substitution Thiol + electrophiles (e.g., bromopropanamides) DMF solvent, LiH base, stirring at room temp Sulfanyl-substituted acetic acid derivatives High yields, applicable to analog synthesis

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used[][5].

Scientific Research Applications

2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfanylacetic acid derivatives with varying heterocyclic cores and substituents. Below is a systematic comparison with structurally related compounds, focusing on molecular properties, synthesis routes, and biological relevance.

Propanamide Derivatives with Oxadiazole-Thiazole Hybrids

describes compounds such as 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides (e.g., 7c–7f). These derivatives incorporate a 1,3,4-oxadiazole ring linked to the thiazole core via a sulfanyl group and a propanamide side chain.

Property 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic Acid Propanamide Derivatives (7c–7f)
Molecular Formula C₆H₇N₃O₂S₂ C₁₆H₁₇N₅O₂S₂ (e.g., 7c)
Molecular Weight ~217 g/mol 375–389 g/mol
Melting Point Not reported 134–178°C
Key Structural Differences Acetic acid terminus Propanamide + oxadiazole ring
Biological Activity Not explicitly studied Anticipated antimicrobial activity (based on hybrid design)

Comparison Notes:

  • The oxadiazole-propanamide derivatives exhibit higher molecular complexity and weight due to the additional heterocycle and aryl substituents.
  • The acetic acid group in the target compound may enhance solubility compared to the lipophilic propanamide analogs.

1,3,4-Thiadiazole-Sulfanylacetic Acid Derivatives

highlights 5-R-amino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives, synthesized via alkylation of 5-R-amino-1,3,4-thiadiazole-2-thioles. These compounds share the sulfanylacetic acid motif but replace the thiazole core with a 1,3,4-thiadiazole ring.

Property This compound 1,3,4-Thiadiazole Derivatives
Core Heterocycle 1,3-Thiazole 1,3,4-Thiadiazole
Key Functional Groups Amino (C2), methylsulfanylacetic acid (C4) Amino (variable), sulfanylacetic acid
Synthetic Route Not detailed in evidence Two-step: (1) Heterocyclization of acylated thiosemicarbazides, (2) Alkylation
Biological Activity Not reported Proposed anticonvulsant and anticancer agents

Comparison Notes:

  • The thiadiazole derivatives exhibit greater structural diversity due to variable R-group substitutions on the amino group.
  • The 1,3-thiazole core in the target compound may offer better metabolic stability compared to thiadiazole, which is prone to ring-opening reactions.

Cephalosporin Antibiotics with Thiazole Side Chains

and describe cephalosporin derivatives (e.g., (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) that incorporate the 2-amino-1,3-thiazol-4-yl group as a β-lactamase-stable side chain.

Property This compound Cephalosporin Derivatives
Molecular Weight ~217 g/mol 434–1060 g/mol
Structural Role Standalone molecule Side chain in β-lactam antibiotics
Biological Activity Not reported Broad-spectrum antibacterial activity

Comparison Notes:

  • The cephalosporin derivatives leverage the 2-amino-1,3-thiazol-4-yl group to enhance antibiotic potency and resistance profile.
  • The target compound lacks the β-lactam ring and bicyclic framework critical for antibiotic activity.

Acetamide Derivatives with Thiazole-Sulfanyl Linkers

lists analogs such as 2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide , which feature acetamide termini and substituted thiazole cores.

Property This compound Acetamide Derivatives
Functional Groups Carboxylic acid (–COOH) Amide (–CONH₂)
Solubility Likely hydrophilic Variable (depends on substituents)
Applications Potential intermediate in drug synthesis Suppliers list these for research/industrial use

Comparison Notes:

  • The acetamide derivatives are more lipophilic, favoring membrane permeability.
  • The carboxylic acid group in the target compound may facilitate salt formation for improved bioavailability.

Biological Activity

2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid, with the CAS number 874508-46-0, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, including antimicrobial, anticancer, and anti-inflammatory applications.

Chemical Structure and Properties

Chemical Formula: C6H8N2O2S2
Molecular Weight: 204.3 g/mol
IUPAC Name: 2-[(2-amino-1,3-thiazol-4-yl)methylsulfanyl]acetic acid
InChI Key: HJGCGBONOSWMAT-UHFFFAOYSA-N

The thiazole ring structure contributes to the compound's reactivity and biological activity. The presence of the amino group and the sulfanyl group enhances its interaction with various biological targets.

The primary mechanism of action for this compound involves inhibition of the enzyme UDP-N-acetylmuramate/L-alanine ligase, which plays a crucial role in bacterial cell wall synthesis. This inhibition disrupts peptidoglycan biosynthesis, leading to bacterial cell death.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The compound's ability to disrupt cell wall synthesis is a critical factor in its effectiveness against bacteria .

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer properties. It has been evaluated in vitro on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound induced apoptosis in cancer cells and affected cell cycle progression by increasing the G0/G1 phase population while reducing the S phase .

Table 1: Anticancer Activity on Cell Lines

Cell LineIC50 (µM)Effect on Cell Cycle
MCF-715Increased G0/G1 phase
HCT-11620Increased G0/G1 phase

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It modulates signaling pathways associated with inflammation and can reduce the expression of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of thiazole derivatives, including this compound, in various biological assays:

  • Anticancer Efficacy: In a study involving multiple thiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with IC50 values indicating strong antiproliferative effects .
  • Mechanistic Insights: Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid, and how do they differ in efficiency?

  • Answer : Two primary methods are documented:

  • Heterocyclization and alkylation : A two-step procedure involving heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate thiols to introduce the sulfanylacetic acid moiety .
  • Amino acid-based synthesis : Use of D-Aspartic Acid as a chiral precursor, with methoxyimino and sulfonate groups introduced via multi-step reactions .
  • Efficiency varies: The first method offers modularity for derivative libraries, while the second is stereospecific but requires rigorous purification. TLC (Chloroform:Methanol 7:3) and reflux conditions are critical for monitoring .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

  • Answer : Key methods include:

  • TLC for reaction progress (e.g., Chloroform:Methanol 7:3 ratio) .
  • 1H NMR and IR spectroscopy to confirm sulfanyl and thiazole ring connectivity .
  • Elemental analysis to verify purity, especially after alkylation steps .
    • Advanced intermediates may require X-ray crystallography (as seen in structurally similar thiochromen derivatives) to resolve ambiguous stereochemistry .

Q. How can solvent-free synthesis improve the yield of derivatives?

  • Answer : Solvent-free reductive amination (e.g., with hydrazine hydrate) minimizes side reactions and reduces purification steps. For example, compound 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide was synthesized under reflux in absolute alcohol without solvents, achieving >85% yield after ice-water precipitation .

Advanced Research Questions

Q. What computational strategies can optimize reaction conditions for novel derivatives?

  • Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict energetically favorable pathways. ICReDD’s methodology integrates experimental data with computational models to narrow optimal conditions (e.g., temperature, catalyst) and reduce trial-and-error approaches .

Q. How to resolve contradictions in reported biological activities (e.g., anticonvulsant vs. anticancer effects)?

  • Answer : Conduct comparative assays using standardized cell lines (e.g., MCF-7 for cancer) and neuronal models (e.g., GABA receptor binding for anticonvulsant activity). Structural analogs with modified alkyl chains (e.g., 5-R-carbonylamino derivatives) should be tested to isolate structure-activity relationships .

Q. What methodologies enable the design of derivatives with enhanced metabolic stability?

  • Answer :

  • Bioisosteric replacement : Substitute the thiazole ring with 1,2,4-triazole (as in related methanesulfonyl-phenethyl-amino analogs) to improve resistance to cytochrome P450 oxidation .
  • Prodrug strategies : Esterify the acetic acid moiety (e.g., ethyl ester derivatives) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How to address discrepancies in spectroscopic data for sulfanyl-containing intermediates?

  • Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., methylene protons near sulfanyl groups). For example, the InChI key for similar compounds (e.g., JWDNAYRJEVXMJT) confirms connectivity via cross-validation with computational spectra .

Methodological Notes

  • Data Validation : Cross-reference synthetic yields with elemental analysis and HRMS to rule out hydrate or solvent inclusion artifacts .
  • Green Chemistry : Prioritize solvent-free or alcohol-based reflux systems to align with sustainability goals .
  • Structural Databases : Avoid unreliable sources (e.g., BenchChem); instead, use PubChem or EPA DSSTox for validated spectral and toxicity data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid
Reactant of Route 2
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2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid

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